molecular formula C23H24FN3O2 B2505684 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029765-05-6

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No. B2505684
CAS RN: 1029765-05-6
M. Wt: 393.462
InChI Key: SKQBNNLLAJNQRE-UHFFFAOYSA-N
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Description

The compound "4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide" is a fluorinated benzamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated benzamides and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of complex benzamide derivatives, such as the potent δ-opioid receptor agonist described, involves a sequence of reactions that can be optimized using flow-based microreactors . The synthesis of the compound would likely involve similar acylation steps and could potentially benefit from the use of flow chemistry to optimize the reaction conditions.

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives, as demonstrated in the synthesis of a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide . This technique would be essential in analyzing the molecular structure of "this compound" to understand its crystal packing and hydrogen bonding interactions.

Chemical Reactions Analysis

The reactivity of fluorinated benzamides can be influenced by the presence of the fluorine atom, which can participate in various chemical reactions. For instance, the colorimetric sensing of fluoride anions by a benzamide derivative is based on a deprotonation-enhanced intramolecular charge transfer mechanism . The compound may also exhibit unique reactivity due to the fluorine atom, which could be explored in the context of sensing or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the physicochemical properties, polymorphism, and isomorphous relationships of a series of fluoro-N-(pyridyl)benzamides were studied to understand the effect of fluorine substitution on molecular conformation . The compound "this compound" would likely exhibit properties that are influenced by the fluorine atom and the specific arrangement of its functional groups.

Relevant Case Studies

While the papers provided do not include case studies directly related to the compound , they do offer insights into the potential applications of similar compounds. For instance, the pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides led to the identification of a potent leukotriene receptor antagonist . Additionally, the cytotoxic and antioxidant evaluation of new heterocyclic moieties, including fluorinated benzamide derivatives, highlights the potential biological activities of these compounds .

Scientific Research Applications

Alzheimer's Disease Research

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, demonstrates potential in Alzheimer's disease research. It has been utilized in positron emission tomography (PET) studies for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, showing significant decreases in receptor densities in both hippocampi and raphe nuclei. This decrease correlates with the worsening of clinical symptoms and decreased glucose utilization, indicating its potential in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Antimicrobial Applications

The compound and its derivatives have been explored for their antimicrobial properties. For instance, fluoro and trifluoromethyl derivatives of benzamides, including structures similar to this compound, have been prepared and evaluated for their antifungal and antibacterial activity. These compounds have shown high activity against fungi and Gram-positive microorganisms, with some derivatives displaying activity against Gram-negative strains, indicating their potential in developing new antimicrobial agents (Carmellino et al., 1994).

Synthesis and Characterization

The synthesis and characterization of related compounds, focusing on their crystal structure and molecular interactions, have been documented. This includes studies on the crystalline structure of similar benzamide compounds, providing insights into their chemical behavior and potential for further modification for various biomedical applications (Deng et al., 2014).

Antiviral Research

Additionally, benzamide derivatives have shown promise in antiviral research. Compounds with structures related to this compound have demonstrated antiviral activity against various strains of influenza virus in cell culture. These findings suggest potential avenues for the development of new antiviral agents against influenza and possibly other viral infections (Selvam et al., 2006).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a wide range of biological activities . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and the nature of the compound’s interaction with these targets.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-14-9-11-27(12-10-14)23(29)21-20(18-13-15(2)3-8-19(18)25-21)26-22(28)16-4-6-17(24)7-5-16/h3-8,13-14,25H,9-12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQBNNLLAJNQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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